6,7-Bis(2-methoxyethoxy)-4-quinazolinamine
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Overview
Description
6,7-bis(2-methoxyethoxy)quinazolin-4-amine is a quinazoline derivative known for its significant role in medicinal chemistry, particularly as an intermediate in the synthesis of anticancer agents such as erlotinib hydrochloride . This compound is characterized by its two methoxyethoxy groups attached to the quinazoline ring, which contribute to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4-amine typically involves multiple steps:
Starting Materials: The process begins with 3,4-dihydroxybenzaldehyde, which is reacted with a bromo derivative of ethyl methyl ether to form 3,4-bis(2-methoxyethoxy)benzaldehyde.
Conversion to Benzonitrile: This intermediate is then converted to 3,4-bis(2-methoxyethoxy)benzonitrile through a nitration reaction.
Reduction and Formylation: The nitro group is reduced to an amino group, yielding 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile.
Industrial Production Methods
Industrial production of 6,7-bis(2-methoxyethoxy)quinazolin-4-amine follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
6,7-bis(2-methoxyethoxy)quinazolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction is utilized in the synthesis of erlotinib hydrochloride, where a chlorinated intermediate is substituted with piperazine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly during its synthesis from nitro to amino derivatives.
Common Reagents and Conditions
Oxalyl Chloride or Thionyl Chloride: Used for chlorination steps.
Piperazine: Used in nucleophilic substitution reactions.
Methanolic/Ethanolic Hydrochloric Acid: Used for the final conversion to erlotinib hydrochloride.
Major Products
The major product formed from these reactions is erlotinib hydrochloride, a potent anticancer agent .
Scientific Research Applications
6,7-bis(2-methoxyethoxy)quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the synthesis of erlotinib hydrochloride, which is used to treat non-small cell lung cancer and pancreatic cancer.
Biological Studies: The compound’s derivatives are studied for their potential anticancer activities, particularly their ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase.
Pharmacological Research: Research focuses on its role in developing new quinazoline-based drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 6,7-bis(2-methoxyethoxy)quinazolin-4-amine, particularly in its derivative form as erlotinib hydrochloride, involves:
Inhibition of EGFR Tyrosine Kinase: The compound binds to the ATP binding site of the EGFR, inhibiting its phosphorylation and blocking signal transduction pathways that promote tumor cell growth and survival
Induction of Apoptosis: By blocking EGFR signaling, the compound induces apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline-based EGFR inhibitor used in cancer treatment.
Afatinib: A similar compound with irreversible binding to EGFR.
Lapatinib: Targets both EGFR and HER2 receptors.
Uniqueness
6,7-bis(2-methoxyethoxy)quinazolin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for EGFR . This makes it a valuable intermediate in the synthesis of highly effective anticancer agents like erlotinib hydrochloride .
Properties
Molecular Formula |
C14H19N3O4 |
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Molecular Weight |
293.32 g/mol |
IUPAC Name |
6,7-bis(2-methoxyethoxy)quinazolin-4-amine |
InChI |
InChI=1S/C14H19N3O4/c1-18-3-5-20-12-7-10-11(16-9-17-14(10)15)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3,(H2,15,16,17) |
InChI Key |
FITYFYMINUEMHW-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)N)OCCOC |
Origin of Product |
United States |
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